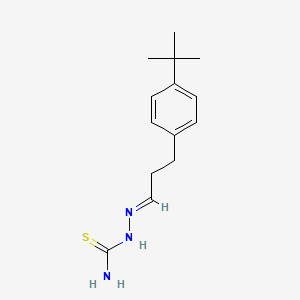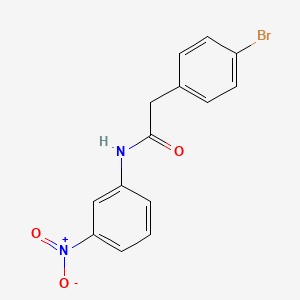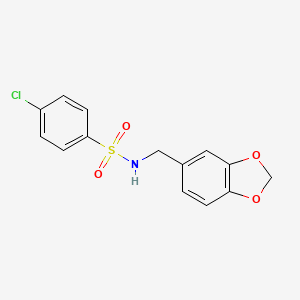
3-(4-tert-butylphenyl)propanal thiosemicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-tert-butylphenyl)propanal thiosemicarbazone (TBP-TSC) is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a thiosemicarbazone derivative that has been shown to have a wide range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 3-(4-tert-butylphenyl)propanal thiosemicarbazone is not fully understood. However, it is believed that 3-(4-tert-butylphenyl)propanal thiosemicarbazone works by inhibiting the activity of enzymes involved in cancer cell growth and proliferation. 3-(4-tert-butylphenyl)propanal thiosemicarbazone has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
3-(4-tert-butylphenyl)propanal thiosemicarbazone has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-cancer properties, 3-(4-tert-butylphenyl)propanal thiosemicarbazone has been shown to have anti-inflammatory, anti-viral, and anti-bacterial properties. 3-(4-tert-butylphenyl)propanal thiosemicarbazone has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the major advantages of 3-(4-tert-butylphenyl)propanal thiosemicarbazone is its potential use in the treatment of cancer. 3-(4-tert-butylphenyl)propanal thiosemicarbazone has been shown to be effective against a wide range of cancer cell types. However, one of the major limitations of 3-(4-tert-butylphenyl)propanal thiosemicarbazone is its toxicity. 3-(4-tert-butylphenyl)propanal thiosemicarbazone has been shown to be toxic to normal cells at high concentrations.
Future Directions
There are a number of future directions for research on 3-(4-tert-butylphenyl)propanal thiosemicarbazone. One area of research is the development of more effective and less toxic derivatives of 3-(4-tert-butylphenyl)propanal thiosemicarbazone. Another area of research is the identification of the specific enzymes and pathways that are targeted by 3-(4-tert-butylphenyl)propanal thiosemicarbazone. This could lead to the development of more targeted and effective cancer treatments. Finally, further research is needed to fully understand the mechanism of action of 3-(4-tert-butylphenyl)propanal thiosemicarbazone and its potential use in the treatment of other diseases.
Synthesis Methods
The synthesis of 3-(4-tert-butylphenyl)propanal thiosemicarbazone involves the reaction of 3-(4-tert-butylphenyl)propanal with thiosemicarbazide. The reaction is carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid. The resulting product is then purified using chromatography techniques.
Scientific Research Applications
3-(4-tert-butylphenyl)propanal thiosemicarbazone has been extensively studied for its potential use in scientific research. One of the major applications of 3-(4-tert-butylphenyl)propanal thiosemicarbazone is in the field of cancer research. 3-(4-tert-butylphenyl)propanal thiosemicarbazone has been shown to have anti-cancer properties and has been studied for its potential use in the treatment of various types of cancer.
properties
IUPAC Name |
[(E)-3-(4-tert-butylphenyl)propylideneamino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3S/c1-14(2,3)12-8-6-11(7-9-12)5-4-10-16-17-13(15)18/h6-10H,4-5H2,1-3H3,(H3,15,17,18)/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVPFEXQCYCXYKY-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CCC=NNC(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)CC/C=N/NC(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(E)-3-(4-tert-butylphenyl)propylideneamino]thiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{4-[3-(4-methylphenyl)acryloyl]-1-piperazinyl}pyrimidine](/img/structure/B5783772.png)
![4-[(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)(methyl)amino]phenol](/img/structure/B5783777.png)


![4,4'-[thiobis(methylene)]bis(5-methyl-2-furoic acid)](/img/structure/B5783799.png)
![4-methoxy-3-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5783811.png)

![N-[3-(2-oxo-1-pyrrolidinyl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5783831.png)
![N'-[(5-bromo-2-thienyl)methylene]-2-(2,3-dimethylphenoxy)acetohydrazide](/img/structure/B5783836.png)
![4'-[(2,4-dimethoxybenzylidene)amino]-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5783838.png)
![cyclohexyl 4-[(2-chlorobenzoyl)amino]benzoate](/img/structure/B5783839.png)
![ethyl 7-hydroxy-2-(2-thienyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5783845.png)
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N,2,3,4,5,6-hexamethylbenzenesulfonamide](/img/structure/B5783853.png)
![N-(2-furylmethyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5783861.png)